Cas no 28177-79-9 (2-hydroxy-3-nitro-benzonitrile)

2-Hydroxy-3-nitro-benzonitrile is a nitrated aromatic compound featuring both hydroxyl and nitrile functional groups. Its molecular structure (C₇H₄N₂O₃) makes it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic compounds and fine chemicals. The presence of ortho-positioned hydroxy and nitro groups enhances its reactivity in electrophilic and nucleophilic substitutions, while the nitrile group offers further derivatization potential. This compound is valued in pharmaceutical and agrochemical research for its role in synthesizing bioactive molecules. Its crystalline form ensures stability under standard conditions, facilitating handling and storage. Suitable for controlled reactions, it demonstrates consistent purity and solubility in common organic solvents, making it a practical choice for laboratory and industrial applications.
2-hydroxy-3-nitro-benzonitrile structure
28177-79-9 structure
商品名:2-hydroxy-3-nitro-benzonitrile
CAS番号:28177-79-9
MF:C7H4N2O3
メガワット:164.11826
MDL:MFCD00234257
CID:251846
PubChem ID:12468686

2-hydroxy-3-nitro-benzonitrile 化学的及び物理的性質

名前と識別子

    • Benzonitrile,2-hydroxy-3-nitro-
    • 2-HYDROXY-3-NITRO-BENZONITRILE
    • 2-HYDROXY-3-NITROBENZONITRILE
    • 2-hydroxy-3-nitrobenzenecarbonitrile
    • 2-Hydroxy-3-nitro-benzonitril
    • 2-nitro-6cyanophenol
    • 2-nitro-6-cyanophenol
    • 3-Nitro-salicylsaeurenitril
    • 6-Nitro-2-cyan-phenol
    • AG-E-90270
    • CTK4G0976
    • SBB046679
    • SureCN1344484
    • 3-Nitro-2-hydroxybenzonitrile
    • SY109264
    • AKOS005169401
    • FT-0691705
    • SCHEMBL1344484
    • 28177-79-9
    • Benzonitrile, 2-?hydroxy-?3-?nitro-
    • AKOS015922432
    • 6-cyano-2-nitrophenol
    • GS-6069
    • ZUOCMGGILLTISV-UHFFFAOYSA-N
    • DTXSID70499462
    • AMY28360
    • I11278
    • EN300-88382
    • CS-0102183
    • MFCD00234257
    • STL414779
    • DA-26139
    • 2-hydroxy-3-nitro-benzonitrile
    • MDL: MFCD00234257
    • インチ: InChI=1S/C7H4N2O3/c8-4-5-2-1-3-6(7(5)10)9(11)12/h1-3,10H
    • InChIKey: ZUOCMGGILLTISV-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C(=C1)[N+](=O)[O-])O)C#N

計算された属性

  • せいみつぶんしりょう: 164.02222
  • どういたいしつりょう: 164.02219199g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 89.8Ų

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.49±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: No data available
  • ふってん: 265.1±30.0 ºC (760 Torr),
  • フラッシュポイント: 114.1±24.6 ºC,
  • ようかいど: 微溶性(1.1 g/l)(25ºC)、
  • PSA: 87.16
  • じょうきあつ: No data available

2-hydroxy-3-nitro-benzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB460429-250mg
2-Hydroxy-3-nitrobenzonitrile, 95%; .
28177-79-9 95%
250mg
€86.40 2024-08-03
abcr
AB460429-1g
2-Hydroxy-3-nitrobenzonitrile, 95%; .
28177-79-9 95%
1g
€116.20 2024-08-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1172823-10g
2-Hydroxy-3-nitrobenzonitrile
28177-79-9 97%
10g
¥3437 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT0775-5G
2-hydroxy-3-nitro-benzonitrile
28177-79-9 95%
5g
¥ 1,933.00 2023-04-13
Ambeed
A690455-250mg
2-Hydroxy-3-nitrobenzonitrile
28177-79-9 97%
250mg
$15.0 2025-02-25
Apollo Scientific
OR940693-1g
2-Hydroxy-3-nitrobenzonitrile
28177-79-9
1g
£44.00 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1172823-100mg
2-Hydroxy-3-nitrobenzonitrile
28177-79-9 97%
100mg
¥148 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1172823-250mg
2-Hydroxy-3-nitrobenzonitrile
28177-79-9 97%
250mg
¥250 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1172823-1g
2-Hydroxy-3-nitrobenzonitrile
28177-79-9 97%
1g
¥574 2023-04-14
Enamine
EN300-88382-0.5g
2-hydroxy-3-nitrobenzonitrile
28177-79-9 98%
0.5g
$188.0 2023-09-01

2-hydroxy-3-nitro-benzonitrile 関連文献

2-hydroxy-3-nitro-benzonitrileに関する追加情報

Introduction to 2-hydroxy-3-nitro-benzonitrile (CAS No. 28177-79-9)

2-hydroxy-3-nitro-benzonitrile, identified by its Chemical Abstracts Service (CAS) number 28177-79-9, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a nitro and hydroxyl substituent on a benzene ring with a nitrile group, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure, characterized by a conjugated system of double bonds and functional groups, contributes to its reactivity and potential applications in various chemical transformations.

The structure of 2-hydroxy-3-nitro-benzonitrile is of particular interest due to its ability to participate in multiple types of reactions, including nucleophilic aromatic substitution, reduction, and condensation reactions. These reactions are pivotal in the synthesis of more complex molecules, making this compound a versatile building block in organic synthesis. The presence of both electron-withdrawing (nitro and nitrile groups) and electron-donating (hydroxyl group) functionalities allows for fine-tuning of reactivity, enabling chemists to tailor reactions for specific applications.

In recent years, research has highlighted the role of 2-hydroxy-3-nitro-benzonitrile in the development of novel pharmaceuticals. Its derivatives have been explored as potential candidates for treating various diseases, including inflammatory disorders and infectious diseases. The nitro group, in particular, can be reduced to an amine, which can then be further functionalized to produce bioactive molecules. This transformation is particularly relevant in medicinal chemistry, where the introduction of amine groups often enhances binding affinity to biological targets.

Moreover, the applications of 2-hydroxy-3-nitro-benzonitrile extend beyond pharmaceuticals into the realm of materials science. The compound's ability to form stable complexes with metals has led to its investigation as a ligand in catalytic systems. These metal complexes have shown promise in facilitating various chemical reactions, including cross-coupling reactions that are essential for constructing complex organic molecules. The hydroxyl and nitrile groups provide coordination sites for metal ions, while the nitro group can participate in redox processes, making this compound a multifunctional tool in catalysis.

Recent advancements in synthetic methodologies have further expanded the utility of 2-hydroxy-3-nitro-benzonitrile. For instance, transition-metal-catalyzed cross-coupling reactions have enabled the introduction of diverse substituents at specific positions on the benzene ring. This flexibility has allowed researchers to generate libraries of derivatives with tailored properties for drug discovery and material design. Additionally, computational studies have been employed to predict the reactivity and stability of different derivatives, aiding in the rational design of synthetic routes.

The pharmaceutical applications of 2-hydroxy-3-nitro-benzonitrile derivatives continue to evolve with new discoveries. Researchers have reported on its role as a precursor in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The nitro group can be selectively reduced or transformed into other functional groups, allowing for the creation of molecules with high selectivity and potency. Furthermore, the hydroxyl group provides a site for further derivatization, enabling the development of prodrugs that enhance bioavailability or target specific tissues.

In materials science, 2-hydroxy-3-nitro-benzonitrile has been explored as a precursor for high-performance polymers. Its incorporation into polymer backbones can enhance thermal stability and mechanical strength. The conjugated system present in this compound also makes it suitable for applications in organic electronics, where charge transport properties are crucial. Researchers have investigated its use in producing conductive polymers and organic semiconductors, which are components in flexible electronics and optoelectronic devices.

The synthetic pathways for 2-hydroxy-3-nitro-benzonitrile involve multiple steps that require careful optimization to ensure high yield and purity. Common starting materials include nitration followed by hydrolysis or condensation reactions with cyanide sources. Advances in green chemistry have also influenced its synthesis by promoting solvent-free conditions or using biocatalysts to minimize environmental impact. These innovations align with global efforts to develop sustainable chemical processes that reduce waste and energy consumption.

Future research directions for 2-hydroxy-3-nitro-benzonitrile may focus on expanding its applications into nanotechnology and biomedicine. For example, its derivatives could be functionalized as contrast agents for medical imaging or as carriers for drug delivery systems. The ability to precisely modify its structure opens up possibilities for creating smart materials that respond to biological stimuli or environmental changes. Such developments could revolutionize diagnostics and therapeutic interventions.

In conclusion, 2-hydroxy-3-nitro-benzonitrile (CAS No. 28177-79-9) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable participation in diverse chemical transformations, making it an invaluable intermediate for synthetic chemists. As research continues to uncover new methodologies and applications, 2-hydroxy-3-nitro-benzonitrile will undoubtedly remain at the forefront of innovation in organic chemistry.

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